molecular formula C10H14O3 B3374571 [2-(2-Methoxyethoxy)phenyl]methanol CAS No. 1020929-44-5

[2-(2-Methoxyethoxy)phenyl]methanol

Cat. No. B3374571
CAS RN: 1020929-44-5
M. Wt: 182.22 g/mol
InChI Key: HXEBVCPVUXBLLS-UHFFFAOYSA-N
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Description

“[2-(2-Methoxyethoxy)phenyl]methanol” is a chemical compound with the CAS Number: 1020929-44-5 . It has a molecular weight of 182.22 and its IUPAC name is (2-(2-methoxyethoxy)phenyl)methanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . . The compound should be stored at 0-8 °C .

Mechanism of Action

The exact mechanism of action of [2-(2-Methoxyethoxy)phenyl]methanol is not well understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a critical role in regulating mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased serotonin and dopamine release, increased heart rate and blood pressure, and altered perception and mood. These effects are similar to those of other drugs that act on the same neurotransmitter systems, such as MDMA and amphetamines.

Advantages and Limitations for Lab Experiments

[2-(2-Methoxyethoxy)phenyl]methanol has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a starting material for the synthesis of various compounds with potential therapeutic properties. However, its use is strictly regulated due to its potential for abuse and dependence, and specialized equipment and expertise are required for its synthesis and handling.

Future Directions

There are several future directions for research on [2-(2-Methoxyethoxy)phenyl]methanol, including the development of new synthetic methods, the identification of new therapeutic targets, and the exploration of its potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential risks and benefits.

Scientific Research Applications

[2-(2-Methoxyethoxy)phenyl]methanol has been the subject of scientific research due to its potential applications in various fields, including drug discovery, organic synthesis, and materials science. For example, this compound has been used as a starting material for the synthesis of various compounds with potential therapeutic properties, such as anti-cancer agents and anti-inflammatory drugs. It has also been used in the development of new materials, such as polymers and catalysts.

Safety and Hazards

“[2-(2-Methoxyethoxy)phenyl]methanol” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-(2-methoxyethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEBVCPVUXBLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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